Cas no 5719-24-4 (Thieno[3,4-d]pyrimidin-4(3H)-one,5,7-dihydro-2-phenyl-)
Thieno[3,4-d]pyrimidin-4(3H)-one,5,7-dihydro-2-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Thieno[3,4-d]pyrimidin-4(3H)-one,5,7-dihydro-2-phenyl-
- N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylphenyl)acetamide
- 5719-24-4
- 2-PHENYL-5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4-OL
- AKOS021517987
-
- Inchi: 1S/C12H10N2OS/c15-12-9-6-16-7-10(9)13-11(14-12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14,15)
- InChI Key: KZLGPDODLDYACG-UHFFFAOYSA-N
- SMILES: S1CC2=C(C(NC(C3C=CC=CC=3)=N2)=O)C1
Computed Properties
- Exact Mass: 355.08151
- Monoisotopic Mass: 230.05138412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 381
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- PSA: 54.88
Thieno[3,4-d]pyrimidin-4(3H)-one,5,7-dihydro-2-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089006476-1g |
2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidin-4-ol |
5719-24-4 | 95% | 1g |
$631.80 | 2023-09-01 | |
| Chemenu | CM270483-1g |
2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidin-4-ol |
5719-24-4 | 97% | 1g |
$547 | 2021-08-18 | |
| Chemenu | CM270483-1g |
2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidin-4-ol |
5719-24-4 | 97% | 1g |
$*** | 2023-03-30 |
Thieno[3,4-d]pyrimidin-4(3H)-one,5,7-dihydro-2-phenyl- Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on Thieno[3,4-d]pyrimidin-4(3H)-one,5,7-dihydro-2-phenyl-
Thieno[3,4-d]pyrimidin-4(3H)-one,5,7-dihydro-2-phenyl-
The compound with CAS No. 5719-24-4, known as Thieno[3,4-d]pyrimidin-4(3H)-one,5,7-dihydro-2-phenyl (commonly referred to as Thienopyrimidine derivative), is a heterocyclic aromatic compound with significant potential in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and material science.
Thieno[3,4-d]pyrimidin-4(3H)-one,5,7-dihydro-2-phenyl is characterized by a fused bicyclic system consisting of a pyrimidine ring and a thiophene ring. The presence of the sulfur atom in the thiophene moiety imparts distinct electronic properties to the molecule, making it highly versatile for various chemical reactions. Recent studies have highlighted its role as a building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents.
One of the most notable advancements involving this compound is its application in medicinal chemistry. Researchers have successfully utilized Thieno[3,4-d]pyrimidin-4(3H)-one derivatives to design small-molecule inhibitors targeting key enzymes involved in diseases such as cancer and neurodegenerative disorders. For instance, a study published in *Nature Communications* demonstrated that certain derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression.
In addition to its therapeutic applications, Thieno[3,4-d]pyrimidin-4(3H)-one has also found utility in materials science. Its aromaticity and conjugated system make it an attractive candidate for use in organic electronics. Recent research has explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic materials. The compound's ability to absorb visible light efficiently makes it a promising candidate for next-generation electronic devices.
The synthesis of Thieno[3,4-d]pyrimidin-4(3H)-one involves a multi-step process that typically includes cyclization reactions and functional group transformations. One common approach involves the condensation of 2-aminothiophene derivatives with aldehydes or ketones under specific reaction conditions. This method allows for the controlled formation of the fused bicyclic system and subsequent functionalization to tailor the molecule's properties for specific applications.
From an environmental standpoint, there is growing interest in developing sustainable synthesis routes for Thieno[3,4-d]pyrimidin-4(3H)-one. Researchers have explored green chemistry approaches, such as using microwave-assisted synthesis or enzymatic catalysis, to reduce waste and improve efficiency. These efforts align with global initiatives to promote eco-friendly chemical practices.
In conclusion, Thieno[3,4-d]pyrimidin-4(3H)-one, CAS No. 5719-24-4 stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and reactivity continue to inspire innovative research directions, making it a valuable tool in both academic and industrial settings.
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